1-(2-Chlorostyryl)isoquinoline
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Overview
Description
1-(2-Chlorostyryl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The compound features a chlorostyryl group attached to the isoquinoline ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chlorostyryl)isoquinoline can be synthesized through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring .
Another method involves the use of metal catalysts. For example, a copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water can efficiently produce isoquinoline derivatives . This method is environmentally friendly and offers high yields.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of large-scale catalytic processes. These methods typically employ metal catalysts such as palladium or nickel to facilitate the cyclization and formation of the isoquinoline ring. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorostyryl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chlorostyryl group under basic conditions.
Major Products
The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
Scientific Research Applications
1-(2-Chlorostyryl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for treating neurological disorders and infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Chlorostyryl)isoquinoline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer of isoquinoline, quinoline has a nitrogen atom at a different position in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline, it has additional hydrogen atoms, making it less aromatic.
Chlorostyrene: Similar to the chlorostyryl group in 1-(2-Chlorostyryl)isoquinoline, chlorostyrene is a simpler compound without the isoquinoline ring
Uniqueness
This compound is unique due to the presence of both the chlorostyryl group and the isoquinoline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
14174-76-6 |
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Molecular Formula |
C17H12ClN |
Molecular Weight |
265.7 g/mol |
IUPAC Name |
1-[(E)-2-(2-chlorophenyl)ethenyl]isoquinoline |
InChI |
InChI=1S/C17H12ClN/c18-16-8-4-2-6-14(16)9-10-17-15-7-3-1-5-13(15)11-12-19-17/h1-12H/b10-9+ |
InChI Key |
OCWDQURUJGLNNU-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CN=C2/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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